molecular formula C23H15N3O3 B3893379 (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE

Cat. No.: B3893379
M. Wt: 381.4 g/mol
InChI Key: XASQTKHFLPVJEC-XNTDXEJSSA-N
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Description

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes benzodiazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodiazole and benzofuran intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures, such as 2-aminobenzothiazole.

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid, which share the benzofuran moiety.

Uniqueness

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE is unique due to its combination of benzodiazole and benzofuran structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c1-13-2-6-19-20(8-13)26-22(25-19)15(11-24)10-17-4-7-21(29-17)14-3-5-18-16(9-14)12-28-23(18)27/h2-10H,12H2,1H3,(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASQTKHFLPVJEC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)OC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)OC5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 2
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 3
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 6
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE

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